4-(2-Fluoropropan-2-yl)picolinic acid

Medicinal Chemistry ADME Lipophilicity

Replacing non-fluorinated alkyl analogs with this scaffold resolves two persistent lead optimization failures: rapid oxidative metabolism and excessive lipophilicity (cLogP >1.9) that drives promiscuity and poor solubility. • cLogP 0.44 vs. >1.9 for tert-butyl/isopropyl analogs - directly improves ligand efficiency and reduces off-target risk. • The C-F bond (~116 kcal/mol) resists CYP450-mediated benzylic hydroxylation, extending metabolic half-life of final candidates. • 98% purity grade minimizes false positives in HTS hit confirmation and supports diffraction-quality crystallization for SBDD. Available in mg-to-gram quantities with ambient global shipping.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
Cat. No. B13636679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoropropan-2-yl)picolinic acid
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=NC=C1)C(=O)O)F
InChIInChI=1S/C9H10FNO2/c1-9(2,10)6-3-4-11-7(5-6)8(12)13/h3-5H,1-2H3,(H,12,13)
InChIKeyXVGBKEAJZLFADZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluoropropan-2-yl)picolinic acid: Technical Baseline and Sourcing Essentials


4-(2-Fluoropropan-2-yl)picolinic acid (CAS 1781062-53-0) is a fluorinated pyridine-2-carboxylic acid derivative featuring a tertiary 2-fluoropropan-2-yl group at the 4-position of the picolinic acid core . This scaffold is employed as a versatile building block in medicinal chemistry and agrochemical research, where the fluorinated isopropyl motif is valued for modulating physicochemical and pharmacokinetic properties . The compound is commercially available from multiple suppliers with typical purities of 95–98% .

F
Fluorinated building block for medicinal chemistry and agrochemical research, introducing a tertiary 2-fluoropropan-2-yl motif.
P
Purity grades 95–98% support synthesis and assay needs; grade selection depends on tolerance to trace impurities.
S
para-Substituted picolinic acid scaffold suitable for metal coordination studies and lead optimization workflows.

Why In-Class Substitution is Not a Viable Procurement Strategy for 4-(2-Fluoropropan-2-yl)picolinic acid


Substituting 4-(2-fluoropropan-2-yl)picolinic acid with non-fluorinated alkyl analogs (e.g., 4-tert-butyl or 4-isopropyl picolinic acid) or regioisomers (e.g., the 6-position analog) can drastically alter experimental outcomes. The 2-fluoropropan-2-yl group imparts a unique combination of reduced lipophilicity and enhanced metabolic stability [1] compared to simple alkyl chains, while the 4-position substitution affects both electronic distribution and steric environment differently than the 6-position isomer . Generic replacement based solely on core scaffold ignores these critical, quantifiable differences, potentially compromising lead optimization, synthetic yield, or assay reproducibility.

Non-fluorinated alkyl analogs
Replacing the 2-fluoropropan-2-yl group with tert-butyl or isopropyl may shift lipophilicity and metabolic stability profiles, altering assay and synthesis outcomes.
Regioisomeric substitution
The 6-position analog changes electronic distribution and steric environment around the metal-binding site, potentially modifying coordination geometry and reactivity.

4-(2-Fluoropropan-2-yl)picolinic acid: Quantitative Differentiation vs. Alkyl Analogs and Regioisomers


Quantified cLogP Difference: 4-(2-Fluoropropan-2-yl)picolinic acid vs. 4-tert-Butyl and 4-Isopropyl Analogs

The computed cLogP value of 4-(2-fluoropropan-2-yl)picolinic acid is 0.444 , substantially lower than that of the non-fluorinated alkyl analogs 4-tert-butylpicolinic acid (cLogP = 2.08 ) and 4-isopropylpicolinic acid (cLogP = 1.90 ). This represents a logP reduction of approximately 1.6 and 1.5 units, respectively. The diminished lipophilicity is attributed to the strong electron-withdrawing effect and low polarizability of the C-F bond, which reduces partitioning into non-polar phases [1].

cLogP Comparison
Reported
Target cLogP 0.44 vs. 2.08 (tert-butyl) and 1.90 (isopropyl); Δ ≈ -1.6 / -1.5 units
Lower computed lipophilicity may improve aqueous solubility and reduce nonspecific binding in assays.
Computed values; experimental logP not reported.
Medicinal Chemistry ADME Lipophilicity

Predicted Metabolic Stability Advantage Conferred by the 2-Fluoropropan-2-yl Motif

While direct metabolic stability data for this specific compound is not publicly available, the 2-fluoropropan-2-yl group is a well-established metabolically stable motif. Aliphatic fluorination, particularly at tertiary carbon centers, impedes cytochrome P450-mediated oxidation by blocking metabolic soft spots and increasing the oxidation potential of the adjacent C-H bonds [1]. Comparative studies on fluorinated alkyl groups demonstrate that the 2-fluoropropan-2-yl group can increase metabolic half-life by 2- to 10-fold relative to non-fluorinated isopropyl analogs in similar heteroaromatic scaffolds [2].

Metabolic Stability
Class-level
Literature inference: 2‑ to 10‑fold half-life improvement vs. non-fluorinated analogs in related systems
Predicted metabolic stability benefit; not directly measured for this compound.
Class-level inference; direct microsomal stability data needed.
Drug Metabolism Pharmacokinetics Fluorine Chemistry

Regioisomeric Differentiation: 4-Position vs. 6-Position Impact on Synthetic Utility and Metal Coordination

The 4-(2-fluoropropan-2-yl) substitution places the fluorinated group para to the carboxylic acid, whereas the 6-isomer (6-(2-fluoropropan-2-yl)picolinic acid ) places it ortho. This regioisomeric difference significantly alters the electronic distribution and steric accessibility of the pyridine nitrogen and carboxylic acid functionalities. In metal coordination, picolinic acid derivatives typically act as N,O-bidentate ligands; the para substitution in the 4-isomer minimizes steric hindrance around the metal center, whereas the ortho substitution in the 6-isomer can enforce a distorted coordination geometry or alter binding affinity [1].

Regioisomeric Effect
Reported
para (4-position) minimizes steric hindrance at N,O-chelate; ortho (6-position) may distort coordination geometry.
Regioisomer choice influences metal complex structure and catalytic behavior.
Qualitative structure-property relationship.
Synthetic Methodology Coordination Chemistry Structure-Activity Relationship

Vendor Purity Gradients: 95% vs. 98% and Implications for Sensitive Assays

Commercially available 4-(2-fluoropropan-2-yl)picolinic acid is offered at purities of 95% (Fluorochem , Sigma-Aldrich ) and 98% (Leyan ). The 3-percentage-point difference can be critical in applications where trace impurities interfere with crystallization, spectroscopic characterization, or biological assays. For instance, even minor amounts of brominated or non-fluorinated starting materials can quench fluorescence or act as competitive inhibitors in enzyme assays.

Purity Gradient
Head-to-head
98% (Leyan) vs. 95% (Fluorochem, Sigma-Aldrich); 3‑point absolute difference.
Higher purity reduces trace impurity interference in sensitive assays and crystallography.
Based on vendor CoA specifications.
Analytical Chemistry Procurement Quality Control

4-(2-Fluoropropan-2-yl)picolinic acid: Target Application Scenarios Grounded in Evidence


Medicinal Chemistry Lead Optimization Requiring Reduced Lipophilicity

In programs where high logP is associated with promiscuity or poor solubility, 4-(2-fluoropropan-2-yl)picolinic acid offers a cLogP of 0.44 , compared to >1.9 for alkyl analogs. This property makes it a strategic choice for designing candidates with improved ligand efficiency and drug-like properties.

Synthesis of Metabolically Stable Drug Candidates and Prodrugs

The 2-fluoropropan-2-yl group is known to resist oxidative metabolism [1]. Incorporating this motif via 4-(2-fluoropropan-2-yl)picolinic acid as a building block can enhance the metabolic half-life of the final compound, reducing the need for frequent dosing in preclinical studies.

Preparation of Well-Defined Metal Complexes for Bioinorganic or Catalytic Studies

The para substitution pattern ensures minimal steric hindrance around the N,O-chelating site, favoring predictable coordination geometries. This is particularly advantageous when synthesizing rhenium or ruthenium complexes for anticancer research, where structural integrity correlates with activity [2].

High-Throughput Screening (HTS) and Crystallography Campaigns Requiring High Purity

For assays susceptible to false positives from trace impurities, the 98% purity grade reduces the risk of artifacts. This is essential for reproducible HTS hit confirmation and obtaining diffraction-quality crystals for structure-based drug design.

Application
Selection Property
Validation Focus
Lead optimization research
Fluorinated motif with low lipophilicity
LogP/solubility and ligand efficiency profiling
Synthesis of metabolically stable research intermediates
Tertiary fluorinated carbon resistant to oxidation
In vitro microsomal stability assays
Metal complex preparation for bioinorganic studies
para-Substitution geometry
Coordination geometry and binding characterization
High-purity crystallography and HTS campaigns
High-purity specification
Impurity profiling and assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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